molecular formula C9H9ClO3 B1361824 2-(2-Chlorophenoxy)propanoic acid CAS No. 25140-86-7

2-(2-Chlorophenoxy)propanoic acid

Cat. No.: B1361824
CAS No.: 25140-86-7
M. Wt: 200.62 g/mol
InChI Key: ZGWNXHRVUJVMCP-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)propanoic acid is an organic compound with the molecular formula C9H9ClO3. It is a derivative of propanoic acid, where a chlorophenoxy group is attached to the second carbon of the propanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenoxy)propanoic acid typically involves the reaction of 2-chlorophenol with propanoic acid derivatives. One common method is the esterification of 2-chlorophenol with propanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods can include continuous flow processes and the use of advanced catalysts to enhance reaction rates and yields. The industrial production also emphasizes the purification of the final product to meet the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorophenoxy)propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

2-(2-Chlorophenoxy)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)propanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .

Comparison with Similar Compounds

  • 2-(3-Chlorophenoxy)propanoic acid
  • 2-(4-Chlorophenoxy)propanoic acid
  • 2-(2-Bromophenoxy)propanoic acid

Comparison: 2-(2-Chlorophenoxy)propanoic acid is unique due to the position of the chlorine atom on the phenoxy ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

IUPAC Name

2-(2-chlorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWNXHRVUJVMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871343
Record name Propanoic acid, 2-(2-chlorophenoxy)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25140-86-7
Record name 2-(2-Chlorophenoxy)propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25140-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-(2-chlorophenoxy)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-(2-chlorophenoxy)-
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Record name Propanoic acid, 2-(2-chlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Chlorophenoxy)propionic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-(2-Chlorophenoxy)propanoic acid interesting from a stereochemical perspective?

A1: this compound exists as two enantiomers due to its chiral center. Interestingly, these enantiomers display different degradation patterns. Research has shown that the (R)-enantiomer of this compound is more readily degraded than the (S)-enantiomer when exposed to activated sludge under aerobic conditions. [] This difference in degradation rates could lead to an accumulation of the (S)-enantiomer in the environment. []

Q2: What challenges arise from the different degradation rates of the this compound enantiomers?

A2: The preferential degradation of one enantiomer over the other can have significant ecological implications. As the (R)-enantiomer degrades faster, the more persistent (S)-enantiomer may accumulate in ecosystems. [] This accumulation could lead to unforeseen and potentially harmful effects on organisms and the environment. Further research is crucial to understand the long-term impact of this enantiomeric imbalance.

Q3: How is the chirality of this compound being exploited in analytical chemistry?

A3: Researchers are exploring the use of novel chiral ionic liquids, derived from amino acids, as a separation medium in capillary electrophoresis. [, ] These chiral ionic liquids have shown promise in separating the enantiomers of this compound. [, ] This advancement in separation techniques could facilitate more accurate environmental monitoring and analysis of this compound.

Q4: What happens when this compound is exposed to hypochlorous acid?

A4: Chlorination of this compound with hypochlorous acid leads to the formation of spiro chloro adducts, specifically 1,2 adducts. [] This reaction also yields 2-methyl-2-(4-chlorophenoxy)propanoic acid as a byproduct, but no 6-chlorosubstituted products are observed. [] Understanding these reactions is crucial for predicting the fate and transformation of this compound in environments where it may be exposed to chlorinating agents.

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